molecular formula C14H15N3O3 B2993626 3-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)propan-1-ol CAS No. 333774-25-7

3-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)propan-1-ol

Cat. No. B2993626
CAS RN: 333774-25-7
M. Wt: 273.292
InChI Key: HCAQOBAKUUKVSH-RVDMUPIBSA-N
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Description

The compound is a Schiff base, which is a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group - but not hydrogen. Schiff bases are often used in organic synthesis and coordination chemistry .


Molecular Structure Analysis

The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. It also has a nitrophenyl group attached, which could contribute to its reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and substituents. Factors that could influence its properties include the presence of the nitro group, the aromatic pyrrole ring, and the Schiff base functionality .

Scientific Research Applications

Synthesis and Structural Analysis

Research has explored the synthesis and resolution of compounds with similar structures, focusing on their absolute configuration through methods such as X-ray crystallography. For example, the study by Drewes et al. (1992) on the resolution of racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid demonstrates the intricate methodologies involved in analyzing and determining the stereochemistry of complex molecules, which could be applicable to understanding the configuration of "3-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)propan-1-ol" (Drewes, Emslie, Field, Khan, & Ramesar, 1992).

Photophysical Properties

The photophysical properties of chalcone derivatives, which share a structural resemblance with the compound , have been investigated to understand their behavior in different solvent polarities. Such studies, like the one by Kumari et al. (2017), which examines the solvatochromic effects on absorption and fluorescence spectra, could provide valuable insights into the photophysical behaviors of "3-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)propan-1-ol" and its potential applications in materials science or as a probe in bioimaging applications (Kumari, Varghese, George, & N., 2017).

Polymer Synthesis

Investigations into new polymers, such as the study by Faghihi et al. (2011), explore the synthesis and properties of novel poly(amide-imide)s based on specific monomers. Research in this area indicates potential applications of related compounds in creating new materials with desirable thermal, mechanical, and chemical properties. The methodologies and findings from these studies could guide the development of polymers incorporating "3-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)propan-1-ol" as a monomer or functional group (Faghihi, Shabanian, & Valikhani, 2011).

Electrophilic and Nucleophilic Reactivity

The reactivity of certain pyridyl and phenyl compounds as electrophiles and nucleophiles in synthetic chemistry provides a foundation for understanding complex reaction mechanisms. For instance, the work by Giomi et al. (2011) on the reactivity of (2-pyridyl)phenyl methanol in the reduction of nitro aromatic compounds showcases the potential of similar compounds in synthetic applications, suggesting a role for "3-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)propan-1-ol" in organic synthesis and catalysis (Giomi, Alfini, & Brandi, 2011).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some Schiff bases have been studied for their antimicrobial, antifungal, and antitumor activities .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. Given the biological activities associated with Schiff bases, this compound could be explored for potential medicinal or pharmaceutical applications .

properties

IUPAC Name

3-[[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-10-2-8-15-11-14-3-1-9-16(14)12-4-6-13(7-5-12)17(19)20/h1,3-7,9,11,18H,2,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAQOBAKUUKVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=NCCCO)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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